

A Technical Guide to Nanaomycin B from Streptomyces rosa subsp. notoensis

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Compound of Interest		
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This document provides an in-depth technical overview of the biosynthesis, regulation, and production of **Nanaomycin B** by the actinomycete Streptomyces rosa subsp. notoensis. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

The Producing Organism: Streptomyces rosa subsp. notoensis

Streptomyces rosa subsp. notoensis, particularly strain OS-3966, is a Gram-positive, filamentous soil bacterium known for its production of a series of quinone-related antibiotics known as nanaomycins.[1] This genus is renowned for its complex developmental cycle, involving the formation of aerial mycelium and spores, a process often linked to the production of secondary metabolites.[2] To date, at least twelve nanaomycin analogues (A-K) have been identified from this organism, each with distinct chemical structures and biological activities.[3] [4] Nanaomycins A and B were among the first to be isolated and characterized, showing inhibitory activity against mycoplasmas, fungi, and Gram-positive bacteria.[1] More recently discovered analogues, such as Nanaomycin K, have been investigated for their potential as anti-cancer agents, specifically as inhibitors of the epithelial-mesenchymal transition (EMT).[5]

Biosynthesis of Nanaomycin B



Nanaomycins are classified as polyketides, which are synthesized from acetate precursors via a polyketide synthase (PKS) pathway.[7] The biosynthetic gene cluster (BGC) in the Streptomyces genome contains all the necessary enzymatic machinery for its production.[8] The terminal steps of **Nanaomycin B** biosynthesis follow a specific, sequential conversion of nanaomycin intermediates.

The Biosynthetic Pathway

The biosynthesis of **Nanaomycin B** proceeds through a defined enzymatic cascade starting from the precursor Nanaomycin D. The established sequence is: Nanaomycin D \rightarrow Nanaomycin A \rightarrow Nanaomycin E \rightarrow **Nanaomycin B**.[9]

- Nanaomycin D to Nanaomycin A: This conversion is catalyzed by the enzyme Nanaomycin D reductase. The process involves the reduction of Nanaomycin D to a hydroquinone intermediate, which then non-enzymatically rearranges to form Nanaomycin A through intramolecular electron transfer.[10] This initial step requires NADH as a cofactor and must occur under anaerobic conditions.[9][10]
- Nanaomycin A to Nanaomycin E: An epoxide-forming reaction converts Nanaomycin A into Nanaomycin E. This step is catalyzed by Nanaomycin A monooxygenase, which requires either NADH or NADPH and molecular oxygen (O2), characteristic of a monooxygenasetype reaction.[11]
- Nanaomycin E to Nanaomycin B: The final step is a reductive opening of the epoxide ring of Nanaomycin E to form Nanaomycin B. This novel reaction is catalyzed by Nanaomycin B synthetase and requires NADH or NADPH as a cofactor.[11]



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The biosynthetic pathway of **Nanaomycin B** from acetate in *S. rosa subsp. notoensis*.

Regulation of Nanaomycin Production



The production of secondary metabolites like nanaomycin in Streptomyces is tightly controlled by complex regulatory networks that respond to environmental and physiological cues.[12][13]

Phosphate Regulation

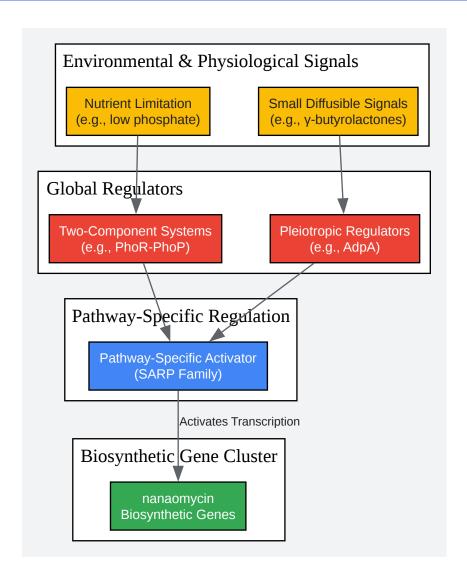
One of the key regulatory signals is the concentration of inorganic phosphate. Studies have shown that high concentrations of phosphate inhibit **nanaomycin b**iosynthesis. This regulation appears to occur at a stage between the initial acetate precursor and the formation of Nanaomycin D, as the bioconversions of D to A and A to E are only slightly affected by phosphate levels.[14] This control is likely mediated by the PhoR-PhoP two-component system, a global regulator of phosphate metabolism and secondary metabolism in Streptomyces.[15]

Global Regulatory Networks

Nanaomycin biosynthesis is likely governed by the hierarchical regulatory cascades typical of Streptomyces.[16] This system involves:

- Small Diffusible Signaling Molecules: Hormone-like molecules such as γ-butyrolactones (GBLs) and furans often act as triggers for antibiotic production by binding to specific receptor proteins.[17]
- Global and Pleiotropic Regulators: Signals from the environment and signaling molecules are integrated by global regulators (e.g., two-component systems like PhoR-PhoP) and pleiotropic regulators (e.g., AdpA, DasR), which control both morphological differentiation and the expression of multiple secondary metabolite clusters.[2]
- Pathway-Specific Regulators: These global signals are ultimately transmitted to pathway-specific activators, such as those from the Streptomyces Antibiotic Regulatory Protein (SARP) family.[16] These activators bind directly to promoter regions within the nanaomycin BGC to switch on the transcription of the biosynthetic genes.





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Generalized regulatory cascade for antibiotic production in *Streptomyces*.

Quantitative Data Summary

The following tables summarize key quantitative data related to the **nanaomycin b**iosynthetic pathway and the biological activity of its products.

Table 1: Enzyme Properties for Nanaomycin D Reductase[9][18]



Parameter	Value	Conditions
Enzyme Source	Streptomyces rosa var. notoensis	Crude extract purification
Molecular Weight	68,000 Daltons	-
Prosthetic Group	FAD	Flavoprotein
Km (Nanaomycin D)	250 μΜ	pH 5.0, 37°C
Km (NADH)	62 μΜ	pH 5.0, 37°C
Optimal pH	5.0	-
Optimal Temp.	37°C	-

| Inhibitors | 1 mM Cu²⁺, NADH (>50 μ M) | - |

Table 2: Biological Activity and Toxicity of Nanaomycins

Compound	Activity Metric	Value	Target/Model	Reference
Nanaomycin A	LD ₅₀ (i.p.)	28.2 mg/kg	Mice	[1]
Nanaomycin B	LD50 (i.p.)	169 mg/kg	Mice	[1]
Nanaomycin A	IC50	500 nM	DNMT3B (enzyme)	[19]
Nanaomycin A	IC50	400 nM	HCT116 (colon cancer cells)	[19]
Nanaomycin A	IC50	4100 nM	A549 (lung cancer cells)	[19]

| Nanaomycin A | IC50 | 800 nM | HL60 (leukemia cells) |[19] |

Experimental Protocols

This section provides generalized yet detailed protocols for the production, isolation, and genetic manipulation of S. rosa subsp. notoensis, based on established methodologies for



Streptomyces.

Cultivation and Fermentation

This protocol aims to produce nanaomycins in a liquid culture.

- Seed Culture Preparation: Inoculate a loopful of S. rosa subsp. notoensis spores or mycelia from an agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).
- Production Culture Inoculation: Transfer the seed culture (5-10% v/v) into a 2L flask containing 500 mL of production medium. A typical medium might consist of glucose, soybean meal, yeast extract, and inorganic salts, with low phosphate to maximize yield.
- Fermentation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker (200 rpm). Monitor growth (mycelial dry weight) and pH.
- Harvest: After the incubation period, harvest the entire culture broth for extraction.

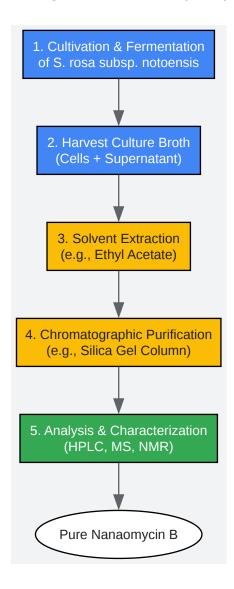
Extraction and Purification

This protocol describes the isolation of nanaomycins from the culture broth.[1][20]

- pH Adjustment: Adjust the pH of the whole culture broth to 4.0 using HCl.
- Solvent Extraction: Extract the broth twice with an equal volume of an organic solvent such as ethyl acetate. Combine the organic layers.
- Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude oily extract.
- Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of chloroformmethanol and apply it to a silica gel column pre-equilibrated with chloroform.
- Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform.
 Collect fractions and monitor them by thin-layer chromatography (TLC).



- Further Purification: Pool fractions containing the desired nanaomycin (e.g., Nanaomycin B). Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).
- Characterization: Confirm the identity and purity of the final compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Experimental workflow for **Nanaomycin B** production, extraction, and purification.

Genetic Manipulation via Intergeneric Conjugation

This protocol provides a method for introducing plasmid DNA from E. coli into Streptomyces, a common technique for gene knockout or overexpression studies.[15][21]



- Prepare E. coli Donor Strain: Use an E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid. Grow the donor strain in LB broth with appropriate antibiotics to mid-log phase.
- Prepare Streptomyces Recipient: Grow S. rosa subsp. notoensis in liquid medium to the midlog phase. Harvest the mycelia by centrifugation and wash with fresh medium.
- Conjugation: Mix the E. coli donor cells and Streptomyces recipient mycelia. Plate the mixture onto a suitable agar medium (e.g., ISP4) and incubate at 30°C for 16-20 hours.
- Selection: Overlay the plates with a soft agar layer containing an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and a selection agent for the plasmid.
- Incubate and Isolate: Continue incubation for several days until Streptomyces exconjugant colonies appear. Isolate and purify these colonies on fresh selective media.

Cell-Free Enzyme Assays

This protocol is for assaying the activity of the enzymes involved in the final biosynthetic steps. [11]

- Prepare Cell-Free Extract: Grow S. rosa subsp. notoensis in production medium. Harvest mycelia, wash, and resuspend in a buffer (e.g., potassium phosphate buffer, pH 7.0). Lyse the cells using sonication or a French press. Centrifuge at high speed to obtain a clear cellfree supernatant.
- Assay for Nanaomycin A Monooxygenase:
 - Set up a reaction mixture containing the cell-free extract, Nanaomycin A, and NADH (or NADPH) in a buffer.
 - Incubate at 30°C. The reaction requires oxygen.
 - Stop the reaction at various time points and extract with ethyl acetate.
 - Analyze the product (Nanaomycin E) by HPLC or TLC.
- Assay for Nanaomycin B Synthetase:



- Set up a reaction mixture containing the cell-free extract, Nanaomycin E, and NADH (or NADPH).
- Incubate, stop the reaction, and extract as described above.
- Analyze the product (Nanaomycin B) by HPLC or TLC.

Conclusion and Future Perspectives

Streptomyces rosa subsp. notoensis is a valuable source of the nanaomycin family of antibiotics. The biosynthesis of **Nanaomycin B** is a well-defined process involving a cascade of specific enzymatic reactions, which are tightly regulated by complex signaling networks sensitive to environmental cues like phosphate levels. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers aiming to study, produce, or engineer these compounds.

Future work could focus on several key areas:

- Genetic Engineering: Overexpression of pathway-specific activators or deletion of repressive global regulators could significantly enhance **Nanaomycin B** titers.[2]
- Heterologous Expression: Cloning the nanaomycin BGC into a more genetically tractable and high-producing host strain could streamline production and facilitate pathway engineering.
- Enzymatic Studies: Detailed structural and mechanistic studies of Nanaomycin A monooxygenase and Nanaomycin B synthetase could provide insights for biocatalytic applications and the generation of novel analogues.
- Activation of Silent Clusters: Applying genome mining and elicitor screening techniques to S.
 rosa subsp. notoensis may unlock the production of other cryptic secondary metabolites with
 novel bioactivities.[17]

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